molecular formula C10H11ClO3 B8803716 4-(3-chloropropoxy)benzoic Acid

4-(3-chloropropoxy)benzoic Acid

Cat. No. B8803716
M. Wt: 214.64 g/mol
InChI Key: KSMVTYHRIQLEHS-UHFFFAOYSA-N
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Patent
US04861897

Procedure details

To a suspension of sodium hydride (50%, 8.0 g, 164 mmol) in dimethylformamide (200 ml) was added p-hydroxybenzoic acid (10.0 g, 82 mmol) portionwise. The mixture was stirred at room temperature for two hours, treated with 1-chloro-3-bromopropane (16 ml, 164 mmol) and allowed to stir at room temperature for 48 hours. The mixture was quenched with methanol, acidified with concentrated hydrochloric acid and filtered through Celite. The filtrate was diluted with diethyl ether (500 ml), washed with water (3×200 ml) and dried over Na2SO4. The ether solution was concentrated to give 4-chloropropoxybenzoic acid (1.1 g, 6% yield) as an off-white solid, mp 136°-138° C. 1H NMR (DMSO): δ 12.00 (s, 1H), 7.88 (d, J=8.8 Hz, 2H), 7.01 (d, J=8.8 Hz, 2H), 4.24 (t, J=5.0 Hz, 2H), 3.54 (t, J=5.1 Hz, 2H), 2.23 (m, 2H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.[Cl:13][CH2:14][CH2:15][CH2:16]Br>CN(C)C=O>[Cl:13][CH2:14][CH2:15][CH2:16][O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
ClCCCBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with methanol
FILTRATION
Type
FILTRATION
Details
filtered through Celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with diethyl ether (500 ml)
WASH
Type
WASH
Details
washed with water (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The ether solution was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 6.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.